3-nitro-8-propoxyquinolin-4-ol
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Overview
Description
3-nitro-8-propoxyquinolin-4-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities . The presence of the nitro group and the propoxy group in this compound enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-8-propoxyquinolin-4-ol typically involves the nitration of 8-propoxyquinolin-4-ol. One common method is the reaction of 8-propoxyquinolin-4-ol with a nitrating agent such as nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can also be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-nitro-8-propoxyquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Alkyl halides or alcohols in the presence of a base such as sodium hydroxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-nitro-8-propoxyquinolin-4-one.
Reduction: Formation of 3-amino-8-propoxyquinolin-4-ol.
Substitution: Formation of various 3-nitro-8-alkoxyquinolin-4-ol derivatives.
Scientific Research Applications
3-nitro-8-propoxyquinolin-4-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives with potential biological activities.
Biology: Studied for its antimicrobial and antimalarial properties.
Medicine: Investigated for its potential anticancer and antiviral activities.
Industry: Used in the development of dyes, catalysts, and materials with specific properties
Mechanism of Action
The mechanism of action of 3-nitro-8-propoxyquinolin-4-ol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-nitroquinolin-4-ol
- 8-propoxyquinolin-4-ol
- 3-amino-8-propoxyquinolin-4-ol
Uniqueness
3-nitro-8-propoxyquinolin-4-ol is unique due to the presence of both the nitro group and the propoxy group, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
2694729-58-1 |
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Molecular Formula |
C12H12N2O4 |
Molecular Weight |
248.2 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.